1-(3,4-Dichlorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Antifungal SAR Phenylpyrrolidine-2,5-dione Sclerotinia sclerotiorum

1-(3,4-Dichlorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione (C₁₅H₁₁Cl₂N₃O₂S, MW 368.2 g/mol) is a pyrrolidine-2,5-dione (succinimide) derivative that combines a 3,4-dichlorophenyl N-substituent with a 4-methylpyrimidin-2-yl sulfanyl group at the 3-position. Its scaffold belongs to a class of cyclic imides that has been extensively studied for antifungal and antimicrobial applications, where the 3,4-dichloro substitution pattern on the phenyl ring has been demonstrated to be essential for high antifungal potency.

Molecular Formula C15H11Cl2N3O2S
Molecular Weight 368.2 g/mol
Cat. No. B3996722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Molecular FormulaC15H11Cl2N3O2S
Molecular Weight368.2 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N3O2S/c1-8-4-5-18-15(19-8)23-12-7-13(21)20(14(12)22)9-2-3-10(16)11(17)6-9/h2-6,12H,7H2,1H3
InChIKeyXWKJMAXEQWNJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione – Structural Identity and Key Procurement Specifications


1-(3,4-Dichlorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione (C₁₅H₁₁Cl₂N₃O₂S, MW 368.2 g/mol) is a pyrrolidine-2,5-dione (succinimide) derivative that combines a 3,4-dichlorophenyl N-substituent with a 4-methylpyrimidin-2-yl sulfanyl group at the 3-position [1]. Its scaffold belongs to a class of cyclic imides that has been extensively studied for antifungal and antimicrobial applications, where the 3,4-dichloro substitution pattern on the phenyl ring has been demonstrated to be essential for high antifungal potency [2]. The compound is currently listed in commercial screening libraries and supplier catalogs as a research-grade chemical, and it falls within the chemical space of pyrimidine-substituted pyrrolidine derivatives claimed in multiple pharmaceutical patents [3].

Why 1-(3,4-Dichlorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione Cannot Simply Be Replaced by Other In-Class Analogs


Within the pyrrolidine-2,5-dione class, biological activity is exquisitely sensitive to both the N‑aryl substitution pattern and the nature of the C‑3 sulfanyl heterocycle [1]. Structure–activity relationship (SAR) studies on 1‑phenylpyrrolidine‑2,5‑diones have established that 3,4‑dihalo substitution on the phenyl ring is a critical determinant of antifungal activity, and that altering this pattern (e.g., 3,5‑dichloro, 4‑fluoro, or 3,4‑dimethyl) can drastically reduce potency [2]. Similarly, the electronic and steric properties of the C‑3 sulfanyl heterocycle—pyrimidine versus pyridine or other arylthio groups—modulate both target binding and physicochemical parameters such as lipophilicity and polar surface area, as evidenced by computational and patent-derived data . These multidimensional SAR constraints mean that even closely related analogs (e.g., those bearing a pyridin‑2‑yl sulfanyl group or a 4‑fluorophenyl N‑substituent) cannot be assumed to be functionally interchangeable; quantitative evidence for these differences is provided in Section 3.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione Against Its Closest Analogs


Critical Role of the 3,4-Dichlorophenyl Substituent in Antifungal SAR vs. 3,5-Dichloro and 4-Fluoro Analogs

SAR studies on 1‑phenylpyrrolidine‑2,5‑diones demonstrate that 3,4‑dihalo substitution on the phenyl ring confers significantly higher antifungal activity against Sclerotinia sclerotiorum compared to the 3,5‑dihalo isomer. While the target compound's own quantitative MIC data against this pathogen have not been published, the class‑level SAR indicates that the 3,4‑dichloro configuration is a key pharmacophoric element; the 3,5‑dichloro analog is reported to show substantially reduced activity [1]. This differential is attributed to electronic and steric factors influencing target binding. Note: This evidence is class‑level inference because the specific MIC values for the target compound are not available in the public domain [2].

Antifungal SAR Phenylpyrrolidine-2,5-dione Sclerotinia sclerotiorum

Physicochemical Differentiation via Pyrimidine-Sulfanyl vs. Pyridine-Sulfanyl C-3 Substituent: Lipophilicity and Drug-Likeness

Computationally predicted physicochemical properties reveal that the 4‑methylpyrimidin‑2‑yl sulfanyl group in the target compound confers distinct lipophilicity and polarity characteristics relative to the pyridin‑2‑yl sulfanyl analog. The pyridine analog (1-(3,4-dichlorophenyl)-3-[(pyridin-2-yl)sulfanyl]pyrrolidine-2,5-dione) shows a calculated logP of 3.06 and polar surface area (PSA) of 37.6 Ų . In contrast, a closely related 4‑methylpyrimidin‑2‑yl sulfanyl scaffold (1-(4-ethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione) exhibits a lower logP of 1.98 and a higher PSA of 53.8 Ų . By extension, the target compound is predicted to have a similarly reduced logP (~2) and elevated PSA (~54 Ų), which implies improved aqueous solubility (logSw ~ −2.6) and better compliance with oral drug-likeness metrics (e.g., Lipinski's Rule of Five) compared to the pyridine analog . Note: This is class-level inference extrapolated from the closest available analog with identical C‑3 substituent; direct experimental data for the target compound are not publicly available.

Physicochemical profiling logP/logD Drug-likeness

Selectivity Potential Suggested by Enzyme Inhibition Profile of Structurally Related 3,4-Dichlorophenyl Succinimides

A structurally related analog—1-(3,4-dichlorophenyl)-3-(sulfanylmethyl)pyrrolidine-2,5-dione—has been demonstrated to act as an inhibitor of bacterial metalloproteases, displaying a low IC₅₀ of 0.0054 μM and notable selectivity for bacterial over human metalloproteases [1]. Although this data is not from the target compound itself, the shared 3,4-dichlorophenyl-pyrrolidine-2,5-dione core and the presence of a sulfur-containing C‑3 substituent suggest that the target compound may exhibit analogous enzyme inhibition properties. The selectivity profile—bacterial over human enzyme—would be a differentiating feature if confirmed for the target compound, as many broad‑spectrum metalloprotease inhibitors lack such selectivity.

Enzyme inhibition Metalloprotease Selectivity

Patent-Backed Scaffold Privilege: Pyrimidine-Substituted Pyrrolidine-2,5-diones as Acetyl-CoA Carboxylase (ACC) Inhibitors

The pyrimidine-substituted pyrrolidine-2,5-dione scaffold exemplified by the target compound is explicitly claimed in US Patent 8,962,641 B2 (Boehringer Ingelheim) as inhibitors of acetyl-CoA carboxylase (ACC), a validated target for obesity, diabetes, and dyslipidemia [1]. While the patent does not disclose specific IC₅₀ values for the target compound, its inclusion within the Markush structure indicates that the combination of a pyrimidine-sulfanyl C‑3 substituent and a substituted N‑phenyl ring falls within the pharmacophore space optimized by the inventors. Analogs lacking the pyrimidine-sulfanyl group (e.g., simple N‑phenylpyrrolidine-2,5-diones) are not covered by this patent family and have not been reported as ACC inhibitors, suggesting that the pyrimidine moiety is a key structural determinant for this mechanism.

ACC inhibition Metabolic disease Patent scaffold

CYP450 Liability Differentiation: Predicted Metabolic Stability Advantage of the 3,4-Dichlorophenyl Group

A close structural analog—1-(2‑iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione—has been tested for CYP2C19 inhibition, yielding an IC₅₀ of >50,000 nM, indicating negligible CYP2C19 liability [1]. While direct CYP data for the target compound are unavailable, the presence of the 3,4-dichlorophenyl group is predicted to confer similar or improved metabolic stability compared to the 2‑iodophenyl analog, because the dichloro substitution pattern is generally associated with reduced oxidative metabolism relative to iodo‑substituted phenyl rings. This class‑level inference suggests that the target compound may possess a favorable CYP inhibition profile, which would differentiate it from analogs with more metabolically labile substituents (e.g., 4‑ethoxyphenyl).

Metabolic stability CYP450 Drug metabolism

Limitation Acknowledgment: Absence of Published Head-to-Head Quantitative Bioactivity Data for the Target Compound

It must be explicitly stated that no peer‑reviewed publication, patent, or authoritative database was found to contain quantitative head‑to‑head bioactivity data (e.g., IC₅₀, MIC, Kᵢ, in vivo efficacy) directly comparing 1-(3,4-dichlorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione with named comparators. All differentiation evidence presented above is therefore based on class‑level SAR inferences, computational predictions, and data from structurally related analogs. Prospective users should interpret these evidence dimensions as hypothesis‑generating rather than definitive proof of superiority, and should independently verify key biological activities in their own assay systems before final procurement decisions.

Data gap Evidence limitation Procurement caveat

Optimal Procurement Application Scenarios for 1-(3,4-Dichlorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione Based on Evidence Profile


Antifungal Lead Discovery Focused on Sclerotinia and Related Phytopathogens

The 3,4-dichlorophenyl motif is SAR-validated for antifungal activity against Sclerotinia sclerotiorum, making the target compound a suitable starting point for agricultural fungicide lead optimization [1]. The compound's predicted moderate lipophilicity (logP ~2) and higher PSA suggest favorable translocation properties in plant tissues compared to more lipophilic pyridine analogs .

Metabolic Disease Drug Discovery Targeting Acetyl-CoA Carboxylase (ACC)

The compound falls within the Markush structure of a Boehringer Ingelheim patent claiming ACC inhibitors for obesity and diabetes [2]. Its selection is strategically justified for organizations pursuing ACC as a therapeutic target, particularly where patent landscape analysis guides compound procurement.

Antimicrobial Resistance Research Requiring Bacterial Metalloprotease Inhibitors with Selectivity Potential

Based on the sub‑micromolar IC₅₀ and bacterial selectivity observed for a closely related 3,4‑dichlorophenyl succinimide analog [3], the target compound warrants evaluation as a potential selective antibacterial agent. The structural similarity supports its prioritization for screening against metalloprotease‑dependent pathogens.

Early-Stage ADMET Profiling Studies Requiring Low CYP450 Inhibition Risk

The CYP2C19 IC₅₀ > 50 μM for the 2‑iodophenyl analog [4] and the general metabolic stability associated with dichloro‑substituted phenyl rings suggest that the target compound may have a favorable CYP inhibition profile, making it a useful reference compound for in vitro ADMET panels in drug discovery.

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